7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dimethyl-N-(1-methylethyl)-N-[[(1-methylethyl)amino]carbonyl]-2,6-dioxo-

Catalog No.
S11249607
CAS No.
M.F
C16H24N6O4
M. Wt
364.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dime...

Product Name

7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dimethyl-N-(1-methylethyl)-N-[[(1-methylethyl)amino]carbonyl]-2,6-dioxo-

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide

Molecular Formula

C16H24N6O4

Molecular Weight

364.40 g/mol

InChI

InChI=1S/C16H24N6O4/c1-9(2)18-15(25)22(10(3)4)11(23)7-21-8-17-13-12(21)14(24)20(6)16(26)19(13)5/h8-10H,7H2,1-6H3,(H,18,25)

InChI Key

NDUQXXCBPZEHEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dimethyl-N-(1-methylethyl)-N-[[(1-methylethyl)amino]carbonyl]-2,6-dioxo- is a complex organic compound belonging to the purine family. It features a fused bicyclic structure characteristic of purines, which are essential components of nucleic acids. This compound's systematic name reflects its intricate structure, which includes various functional groups such as acetamide and dioxo functionalities. Its CAS number is 1372206-64-8, indicating its unique identity among chemical substances .

Typical of purines. Notable reactions include:

  • Acylation: The acetamide group can undergo acylation reactions, which may modify its biological activity.
  • Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of free amines and acids.
  • Oxidation: The dioxo groups can be involved in redox reactions, altering the oxidation state of the molecule and potentially affecting its reactivity and biological properties .

7H-Purine-7-acetamide exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential role as an inhibitor in various biochemical pathways. Preliminary research suggests that it may interact with enzymes involved in nucleotide metabolism. Additionally, compounds of this class often show promise in anti-cancer and antiviral therapies due to their ability to mimic nucleotides and interfere with nucleic acid synthesis .

Synthesis of 7H-Purine-7-acetamide can be achieved through several methods:

  • Condensation Reactions: Starting from simpler purine derivatives, condensation reactions can form the bicyclic structure.
  • Functional Group Modification: Existing purine compounds can be modified via acylation or alkylation to introduce the necessary functional groups.
  • Multistep Synthesis: A combination of synthetic strategies involving protection-deprotection steps may be employed to achieve the desired molecular architecture .

This compound has potential applications in various fields:

  • Pharmaceuticals: Its structural similarity to nucleotides makes it a candidate for drug development, particularly in targeting DNA and RNA synthesis.
  • Biochemical Research: It can serve as a tool for studying purine metabolism and enzyme interactions in cellular processes.
  • Agriculture: Purine derivatives are sometimes explored for their roles in plant growth regulation and stress responses .

Interaction studies involving 7H-Purine-7-acetamide have focused on its binding affinity to various enzymes and receptors. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • Enzyme Inhibition Assays: To evaluate its effectiveness in inhibiting specific enzymatic activities linked to disease processes.
  • Cell Culture Experiments: To assess its biological effects on living cells, including cytotoxicity and proliferation assays .

Several compounds share structural similarities with 7H-Purine-7-acetamide. Here are notable examples:

Compound NameCAS NumberStructural Features
1,3-Dimethyl-7-{2-[(propan-2-yl)amino]propyl}-3,7-dihydro-1H-purine-2,6-dione94523-42-9Contains similar dimethyl and purine structures
7H-Purine-7-acetic acid169563-63-7Features an acetic acid group instead of acetamide
1-Methyl-3-(1-methylethyl)-6-(methylamino)-2(1H)-pyridinoneNot specifiedContains pyridine instead of purine structure

Uniqueness

The uniqueness of 7H-Purine-7-acetamide lies in its specific combination of functional groups and its complex bicyclic structure that distinguishes it from other purines. Its potential applications in therapeutic contexts further enhance its significance compared to structurally similar compounds .

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

364.18590327 g/mol

Monoisotopic Mass

364.18590327 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-08

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